molecular formula C10H15N3OS B13302273 N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13302273
M. Wt: 225.31 g/mol
InChI Key: RBCBNSPUQXAALT-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis by introducing the thiazole group onto the cyclopropane scaffold.

      Reaction Conditions: Specific reaction conditions may vary, but typical steps involve cyclization reactions and amine coupling.

      Industrial Production: Information on industrial-scale production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents such as oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines) may be employed.

      Major Products: The products formed depend on the specific reaction conditions. Further research is needed to determine the exact outcomes.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.

      Biological Studies: Explore its interactions with biological targets (e.g., enzymes, receptors).

      Industry: Assess its use in materials science or other applications.

  • Mechanism of Action

    • The compound’s mechanism of action remains speculative. It could modulate specific pathways or protein targets, but detailed studies are lacking.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C10H15N3OS

    Molecular Weight

    225.31 g/mol

    IUPAC Name

    N-[2-(1,3-thiazol-5-ylmethylamino)ethyl]cyclopropanecarboxamide

    InChI

    InChI=1S/C10H15N3OS/c14-10(8-1-2-8)13-4-3-11-5-9-6-12-7-15-9/h6-8,11H,1-5H2,(H,13,14)

    InChI Key

    RBCBNSPUQXAALT-UHFFFAOYSA-N

    Canonical SMILES

    C1CC1C(=O)NCCNCC2=CN=CS2

    Origin of Product

    United States

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